Exchanger inhibitory peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

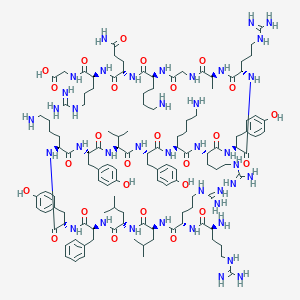

Exchanger inhibitory peptide, also known as this compound, is a useful research compound. Its molecular formula is C122H193N39O26 and its molecular weight is 2622.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardiac Function

XIP has been shown to significantly impact cardiac function by modulating calcium dynamics in cardiomyocytes. Studies indicate that XIP can inhibit Na+/Ca2+ exchange currents, leading to altered intracellular calcium concentrations.

- Case Study : In guinea pig ventricular cells, the application of 10 µM XIP resulted in a substantial reduction of outward Na-Ca exchange current (INa-Ca), indicating its potent inhibitory effect on NCX activity .

Neuropharmacology

In the context of neuroscience, XIP has been investigated for its effects on neuronal tissues. It exhibits high potency in inhibiting Na+/Ca2+ exchange in brain vesicles.

- Data Table: Inhibition Potency of XIP in Brain Vesicles

| Species | IC50 (µM) | Maximal Inhibition (%) |

|---|---|---|

| Rat | 3.05 ± 0.69 | 80 |

| Human | 3.58 ± 0.58 | 100 |

This table highlights the effectiveness of XIP in both rat and human brain tissues, demonstrating its potential as a therapeutic agent for neurological disorders associated with dysregulated calcium signaling .

Structural Insights

Recent structural studies using cryo-electron microscopy have elucidated the binding mechanism of XIP within the NCX structure. It has been observed that XIP occupies a groove between transmembrane domains, obstructing conformational transitions necessary for ion transport . This structural understanding can guide the design of more effective inhibitors or modulators based on XIP's mechanism.

Heart Failure Treatment

The modulation of NCX activity by XIP presents a promising avenue for heart failure therapies. By inhibiting excessive sodium-calcium exchange, XIP may help restore normal calcium handling in failing hearts.

- Case Study : A study demonstrated that cell-permeable variants of peptides derived from NCX1 could enhance NCX activity in cardiomyocytes from heart failure models, suggesting that strategic use of XIP could ameliorate cardiac dysfunction .

Drug Development

XIP serves as a model for developing new peptide-based drugs targeting NCX and related pathways. Its ability to selectively inhibit Na+/Ca2+ exchange positions it as a candidate for treating conditions like arrhythmias and ischemic heart disease.

Analyse Des Réactions Chimiques

Mechanism of XIP-Mediated NCX Inhibition

XIP binds to the intracellular f-loop of NCX, specifically targeting the 562–688 amino acid region (P1 domain), to suppress Na+/Ca²⁺ exchange activity . Key findings include:

-

Dose-dependent inhibition : XIP inhibits outward Na+/Ca²⁺ exchange current (I<sub>Na-Ca</sub>) in guinea pig ventricular cells with an IC<sub>50</sub> of ~3 µM .

-

Conformational effects : XIP stabilizes the autoinhibited state of NCX by inducing structural changes in the Ca²⁺-binding domain 2 (CBD2) .

-

Species specificity : XIP inhibits human brain NCX with 100% efficacy but only ~80% in rat brain vesicles .

Table 1: Inhibition Profiles of XIP Across NCX Isoforms

| NCX Isoform | Inhibition Efficacy | IC<sub>50</sub> (µM) | Reference |

|---|---|---|---|

| NCX1 | 80–100% | 3.05 ± 0.69 | |

| NCX2 | 70% | Not reported | |

| NCX3 | Inhibited | Not reported |

Structural Determinants of XIP Activity

The functional core of XIP resides in its positively charged residues (e.g., Lys229) :

-

Critical residues : Mutation of Lys229 to Gln (K229Q) abolishes XIP’s inhibitory effect, confirming its role in binding .

-

Peptide stability : XIP’s N-terminal region (residues 219–238) is susceptible to proteolysis, necessitating modifications like N-methylation for enhanced stability .

Interactions with Regulatory Peptides

XIP’s activity is modulated by competitive binding with other peptides:

-

P1 peptide : A 127-amino acid peptide (residues 562–688) that binds XIP’s autoinhibitory domain, reversing NCX inhibition .

Table 2: Functional Effects of XIP vs. P1 on NCX Isoforms

| Peptide | NCX1 Activity | NCX2 Activity | NCX3 Activity |

|---|---|---|---|

| XIP | ↓ 80–100% | ↓ 70% | ↓ 50% |

| P1 | ↑ 40–60% | ↑ 30% | ↓ 20% |

Pharmacological Implications

Propriétés

Numéro CAS |

132523-75-2 |

|---|---|

Formule moléculaire |

C122H193N39O26 |

Poids moléculaire |

2622.1 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1 |

Clé InChI |

KBXLLAUPNJALCJ-QDKIXALKSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

SMILES isomérique |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Key on ui other cas no. |

132523-75-2 |

Séquence |

RRLLFYKYVYKRYRAGKQRG |

Synonymes |

exchanger inhibitory peptide XIP peptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.